![molecular formula C22H21F3N4O3S B607290 Eliapixant CAS No. 1948229-21-7](/img/structure/B607290.png)
Eliapixant
描述
依来匹坦是一种选择性P2X3受体拮抗剂,是传入神经纤维信号传导的关键调节剂。 这种化合物因其在治疗难治性慢性咳嗽、子宫内膜异位症、糖尿病性神经病理性疼痛和膀胱过度活动等疾病中的潜在治疗应用而被研究 .
准备方法
合成路线和反应条件: 依来匹坦通过一系列化学反应合成,涉及关键中间体的形成及其随后的官能化。 合成路线通常涉及使用高效液相色谱 (HPLC) 和质谱法监测反应进程和中间体的纯度 .
工业生产方法: 依来匹坦的工业生产涉及优化反应条件以确保高产率和纯度。 这包括使用无定形固体分散技术来提高化合物的生物利用度。 最终产品配制为口服即释片 .
化学反应分析
反应类型: 依来匹坦经历各种化学反应,包括氧化和生物转化。 主要代谢途径涉及由细胞色素 P450 3A4 介导的氧化生物转化 .
常用试剂和条件: 氧化反应通常涉及使用过氧化氢等试剂和细胞色素 P450 酶等催化剂。 反应在受控条件下进行,以确保形成所需的代谢产物 .
主要形成的产物: 依来匹坦氧化生物转化形成的主要产物包括各种代谢产物,主要通过粪便和尿液排泄。 母体化合物排泄量很少,表明代谢广泛 .
科学研究应用
Pharmacological Profile
Eliapixant has demonstrated high potency and selectivity for the P2X3 receptor compared to other P2X receptor subtypes. In vitro studies have shown that this compound is approximately 20-fold more potent against the human P2X3 receptor than against the P2X2/3 heterotrimer. The mean IC50 values indicate that this compound effectively inhibits the P2X3 receptor at low concentrations (around 8 nM), while showing significantly reduced activity against other subtypes (IC50 > 50 µM) .
Refractory Chronic Cough
This compound has been investigated for its efficacy in treating refractory chronic cough (RCC). A phase 2a study revealed that this compound significantly reduced cough frequency and severity in patients with RCC, with a favorable tolerability profile compared to existing treatments like gefapixant, which is known for taste-related side effects . The ongoing phase 2b PAGANINI study aims to further assess its efficacy and safety over a longer duration.
Endometriosis-Associated Pain
The SCHUMANN study evaluated this compound for managing endometriosis-associated pelvic pain (EAPP). The goal was to establish a non-hormonal treatment option that could provide significant relief from chronic pelvic pain, dysmenorrhea, and dyspareunia. Initial results suggest that this compound may improve the quality of life for women suffering from these conditions .
Overactive Bladder and Diabetic Neuropathic Pain
This compound is also being tested for its potential benefits in treating overactive bladder (OAB) and diabetic neuropathic pain (DNP). These conditions are characterized by neuronal hypersensitivity, which aligns with the pharmacological action of this compound as a P2X3 antagonist .
Case Study: Efficacy in RCC
In a clinical trial involving patients with RCC, this compound was administered over a 12-week period. Results indicated a statistically significant reduction in daily cough counts compared to baseline measurements. Patients reported improved quality of life metrics alongside reduced cough severity .
Case Study: Endometriosis Pain Management
A cohort of women with endometriosis participated in the SCHUMANN study where this compound was given as part of their treatment regimen. After 12 weeks, participants showed marked improvement in pain scores associated with menstrual cycles and pelvic discomfort, highlighting the potential of this compound as a long-term management solution for endometriosis-related symptoms .
Data Summary
Application Area | Phase of Trials | Key Findings |
---|---|---|
Refractory Chronic Cough | Phase 2b | Significant reduction in cough frequency and severity |
Endometriosis-Associated Pain | Phase 2b | Improvement in chronic pelvic pain and quality of life |
Overactive Bladder | Phase 2a | Ongoing evaluation of efficacy |
Diabetic Neuropathic Pain | Phase 2a | Ongoing evaluation of efficacy |
作用机制
依来匹坦通过选择性拮抗 P2X3 受体发挥作用,P2X3 受体是一种表达在外周感觉神经元上的腺苷三磷酸 (ATP) 激活的离子通道。 通过阻断该受体,依来匹坦可减少神经纤维的超敏反应,从而缓解与慢性咳嗽和神经病理性疼痛等疾病相关的症状 .
相似化合物的比较
依来匹坦与其他 P2X3 受体拮抗剂(如格法匹坦)进行比较。 虽然两种化合物都靶向相同的受体,但依来匹坦以其更高的选择性和较低的味觉相关不良反应发生率而著称 . 其他类似化合物包括 BAY 1817080 和其他正在研究的选择性 P2X3 拮抗剂 .
依来匹坦的独特特性,包括其高选择性和良好的安全性,使其成为进一步研究和开发治疗与神经超敏反应相关的各种疾病的有希望的候选药物。
生物活性
Eliapixant (BAY 1817080) is a selective antagonist of the P2X3 receptor, which plays a significant role in various pain and inflammatory pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical trials, and potential therapeutic applications.
Overview of P2X3 Receptors
P2X3 receptors are part of the purinergic receptor family and are primarily activated by ATP. They are involved in sensory signaling, particularly in pain pathways and neurogenic inflammation. Excessive activation of P2X3 receptors has been linked to conditions such as chronic pain, overactive bladder, and refractory chronic cough (RCC) .
Potency and Selectivity
This compound exhibits high potency and selectivity for the P2X3 receptor compared to other P2X receptor subtypes. In vitro studies have demonstrated that this compound has an IC50 value of approximately 8 nM for human P2X3 receptors, while its potency against the P2X2/3 heterotrimer is significantly lower at around 163 nM . This selectivity is crucial as it reduces the likelihood of off-target effects associated with less selective antagonists.
Table 1: Potency of this compound Against Various P2X Receptors
Receptor Type | IC50 (nM) |
---|---|
hP2X3 | 8 |
hP2X2/3 | 163 |
hP2X1 | 50,000 |
hP2X4 | 33,000 |
hP2X7 | 50,000 |
This compound's mechanism involves blocking ATP-mediated signaling through P2X3 receptors, which can lead to a reduction in neurogenic inflammation and pain. In animal models, this compound has shown efficacy in reducing mechanical hyperalgesia and plasma extravasation associated with inflammatory pain . This suggests that it may inhibit the cycle of neurogenic inflammation by modulating sensory nerve activity.
Clinical Efficacy
This compound has been evaluated in several clinical trials for various conditions:
- Refractory Chronic Cough (RCC) : The PAGANINI study demonstrated that this compound significantly reduced cough frequency compared to placebo. Participants receiving a dose of 75 mg twice daily experienced a reduction in 24-hour cough counts by approximately 27% after 12 weeks .
- Overactive Bladder (OAB) : Phase IIa trials indicated potential benefits for patients with OAB, with improvements noted in urgency and frequency of urination .
- Diabetic Neuropathic Pain : Ongoing studies are assessing this compound's impact on neuropathic pain pathways, which may offer new avenues for treatment in diabetic patients .
- Endometriosis : this compound is being investigated for its effects on endometriosis-associated pain, leveraging its ability to modulate neurogenic inflammation .
Table 2: Summary of Clinical Trials Involving this compound
Condition | Study Phase | Key Findings |
---|---|---|
Refractory Chronic Cough | Phase IIb | Significant reduction in cough frequency |
Overactive Bladder | Phase IIa | Improvements in urgency and frequency |
Diabetic Neuropathic Pain | Phase IIa | Ongoing assessments; potential efficacy noted |
Endometriosis | Phase IIb | Investigating effects on pain pathways |
Safety Profile
The safety profile of this compound appears favorable. In clinical trials, most adverse events reported were mild to moderate. Notably, taste-related side effects were less frequent than those observed with other P2X3 antagonists like gefapixant . The tolerability observed across different doses supports its potential for long-term use.
Case Studies
Recent publications have highlighted individual case studies where this compound was utilized to manage chronic cough effectively. For instance, one patient reported a marked decrease in cough severity after initiating treatment with this compound at a dose of 150 mg twice daily over several weeks. This anecdotal evidence aligns with broader clinical findings supporting its efficacy.
属性
IUPAC Name |
3-(5-methyl-1,3-thiazol-2-yl)-5-[(3R)-oxolan-3-yl]oxy-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3S/c1-12-8-26-20(33-12)15-5-14(6-18(7-15)32-17-3-4-31-11-17)19(30)29-13(2)16-9-27-21(28-10-16)22(23,24)25/h5-10,13,17H,3-4,11H2,1-2H3,(H,29,30)/t13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQPEQGDLVSFJO-CXAGYDPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)OC3CCOC3)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)O[C@@H]3CCOC3)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1948229-21-7 | |
Record name | Eliapixant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948229217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELIAPIXANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GH7E6347B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。